3-Bromo-5-(4-ethylphenyl)isoxazole
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Overview
Description
3-Bromo-5-(4-ethylphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at the 3-position and a 4-ethylphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-ethylphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as tert-butyl hypochlorite or isoamyl nitrite .
Industrial Production Methods
In industrial settings, the synthesis of isoxazoles, including this compound, often employs metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency and yield. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-ethylphenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Reduction Products: Reduced derivatives of the isoxazole ring.
Scientific Research Applications
3-Bromo-5-(4-ethylphenyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-ethylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenylisoxazole: Lacks the ethyl group on the phenyl ring.
3-Bromo-5-(4-methylphenyl)isoxazole: Contains a methyl group instead of an ethyl group on the phenyl ring.
3-Bromo-5-(4-chlorophenyl)isoxazole: Contains a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
3-Bromo-5-(4-ethylphenyl)isoxazole is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric properties, and ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-5-(4-ethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h3-7H,2H2,1H3 |
InChI Key |
NGINQGUCXFVMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NO2)Br |
Origin of Product |
United States |
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